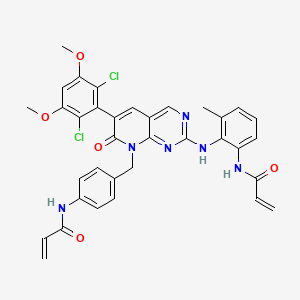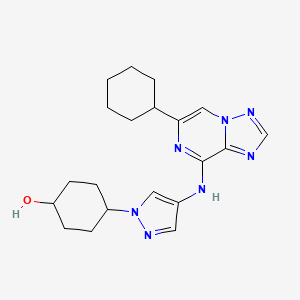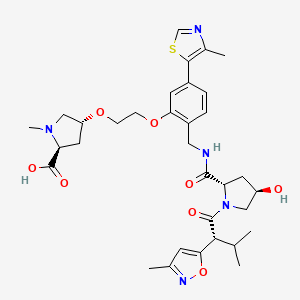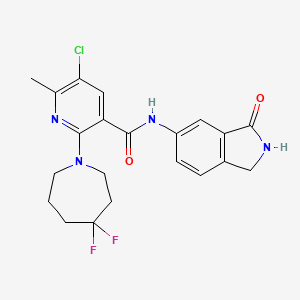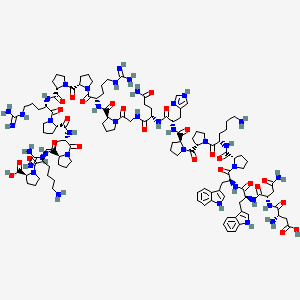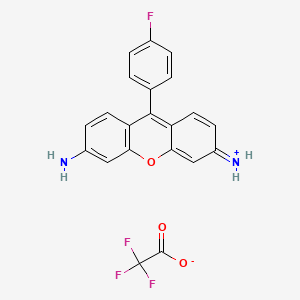
PROTAC MEK1 Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC MEK1 Degrader-1 is a compound designed to target and degrade the MEK1 protein through the proteolysis-targeting chimera (PROTAC) technology. This compound consists of a MEK1 inhibitor and a von Hippel-Lindau ligand, which together facilitate the degradation of MEK1 by the ubiquitin-proteasome system . This compound has shown significant potential in inhibiting ERK1/2 phosphorylation and exhibits antiproliferative activity against A375 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC MEK1 Degrader-1 involves the conjugation of a MEK1 inhibitor with a von Hippel-Lindau ligand. The synthetic route typically includes the following steps:
Synthesis of MEK1 Inhibitor: The MEK1 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Synthesis of von Hippel-Lindau Ligand: The von Hippel-Lindau ligand is prepared through multi-step organic synthesis, involving amide bond formation and esterification.
Conjugation: The MEK1 inhibitor and von Hippel-Lindau ligand are conjugated using a linker molecule, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
化学反应分析
Types of Reactions
PROTAC MEK1 Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the functional groups present in the MEK1 inhibitor and von Hippel-Lindau ligand.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the MEK1 inhibitor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include the final this compound compound and its intermediates, such as the MEK1 inhibitor and von Hippel-Lindau ligand .
科学研究应用
PROTAC MEK1 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cellular studies to investigate the role of MEK1 in various signaling pathways.
作用机制
PROTAC MEK1 Degrader-1 exerts its effects by inducing the degradation of the MEK1 protein. The compound binds to MEK1 through its inhibitor moiety and recruits the von Hippel-Lindau E3 ubiquitin ligase via the von Hippel-Lindau ligand. This interaction leads to the ubiquitination of MEK1, marking it for degradation by the proteasome. The degradation of MEK1 results in the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
MS432: A highly selective PROTAC degrader for MEK1 and MEK2.
SJF620: A potent degrader targeting BTK with a similar mechanism of action.
Uniqueness
PROTAC MEK1 Degrader-1 is unique due to its dual targeting mechanism, which allows for the simultaneous degradation of MEK1 and inhibition of ERK1/2 phosphorylation. This dual action makes it a promising candidate for overcoming drug resistance in cancers with aberrant MEK1 activity .
属性
分子式 |
C53H66FIN8O11S2 |
|---|---|
分子量 |
1201.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[3-[4-[[2-(2-fluoro-4-iodoanilino)-1,5-dimethyl-6-oxopyridin-3-yl]sulfamoyl]phenyl]propanoylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H66FIN8O11S2/c1-32-26-43(49(62(7)51(32)68)59-42-18-15-38(55)27-41(42)54)61-76(70,71)40-16-8-35(9-17-40)10-19-45(65)56-20-21-72-22-23-73-24-25-74-30-46(66)60-48(53(4,5)6)52(69)63-29-39(64)28-44(63)50(67)58-33(2)36-11-13-37(14-12-36)47-34(3)57-31-75-47/h8-9,11-18,26-27,31,33,39,44,48,59,61,64H,10,19-25,28-30H2,1-7H3,(H,56,65)(H,58,67)(H,60,66)/t33-,39+,44-,48+/m0/s1 |
InChI 键 |
RQBUNBWHIATPNI-WQWWALRQSA-N |
手性 SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
规范 SMILES |
CC1=CC(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



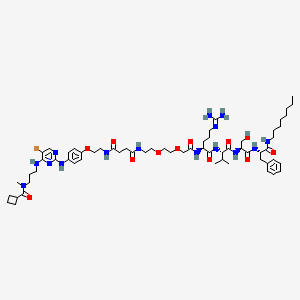
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)


methyl phosphate](/img/structure/B12378501.png)
